H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)
Overview
Description
MEN 11270 is a novel selective constrained peptide antagonist with high affinity for the human B2 kinin receptor. It is a cyclic decapeptide with the chemical structure H-D-Arg-Arg-Pro-Hyp-Gly-Thi-c(Dab-Dtic-Oic-Arg)c(7γ-10α) . This compound is known for its potency and selectivity, which are comparable to those of the linear peptide antagonist Icatibant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEN 11270 involves the assembly of its peptide sequence through solid-phase peptide synthesis (SPPS). The process includes the coupling of amino acids in a specific sequence, followed by cyclization to form the constrained structure . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of MEN 11270 would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: MEN 11270 primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Solvents: Anhydrous dimethylformamide (DMF)
Cyclization Conditions: Typically involves the use of a cyclization reagent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF.
Major Products: The major product of the synthesis is the cyclic decapeptide MEN 11270, with high purity achieved through purification techniques .
Scientific Research Applications
MEN 11270 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Pharmacological Studies: Used as a tool to study the B2 kinin receptor and its role in various physiological and pathological processes.
Drug Development: Investigated for its potential therapeutic applications in conditions involving the kinin-kallikrein system, such as inflammation and pain.
Biological Research: Utilized in studies to understand the mechanisms of receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
MEN 11270 exerts its effects by binding with high affinity to the B2 kinin receptor, thereby blocking the action of bradykinin . This competitive antagonism prevents the receptor from mediating its usual physiological responses, such as vasodilation and bronchoconstriction . The molecular targets involved include the B2 kinin receptor, and the pathways affected are those related to the kinin-kallikrein system .
Comparison with Similar Compounds
Icatibant: A linear peptide antagonist of the B2 kinin receptor with similar potency and selectivity.
B9430: Another peptide antagonist with high affinity for the B2 kinin receptor.
FR173657: A non-peptide antagonist with lower affinity compared to MEN 11270.
Uniqueness of MEN 11270: MEN 11270 is unique due to its constrained cyclic structure, which preserves a high affinity for the B2 kinin receptor while providing increased stability against enzymatic degradation . This structural feature distinguishes it from linear peptide antagonists like Icatibant .
Properties
CAS No. |
235082-52-7 |
---|---|
Molecular Formula |
C60H90N20O11S |
Molecular Weight |
1299.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[[(1R,11S,14S,19S)-14-[3-(diaminomethylideneamino)propyl]-2,12,15,20-tetraoxo-3,13,16,21-tetrazapentacyclo[19.8.0.03,11.04,9.023,28]nonacosa-23,25,27-trien-19-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1 |
InChI Key |
LPLBKEKLEUYDEJ-UUHVOKIZSA-N |
Isomeric SMILES |
C1CCC2C(C1)C[C@@H]3N2C(=O)[C@H]4CC5=CC=CC=C5CN4C(=O)[C@H](CCNC(=O)[C@@H](NC3=O)CCCN=C(N)N)NC(=O)[C@@H](CC6=CC=CS6)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
SMILES |
C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Canonical SMILES |
C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Appearance |
White lyophilised solid |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
RRPXGXXXXR(Modifications: Arg-1 = D-Arg, X-1 = Hyp, X-2 = Thi, X-3 = Dab, X-4 = D-Tic, X-5 = Oic, cyclized 7γ - 10α) |
storage |
-20°C |
Synonyms |
(2S,4R,Z)-1-((S)-1-((S)-2-((Z)-((R)-2-amino-5-guanidino-1-hydroxypentylidene)amino)-5-guanidinopentanoyl)pyrrolidine-2-carbonyl)-N-((Z)-2-(((2S,Z)-1-(((5S,8Z,10S,11Z,12aS,19aR)-10-(3-guanidinopropyl)-9,12-dihydroxy-4,19-dioxo-2,4,5,6,7,10,12a,13,13a,14,15 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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